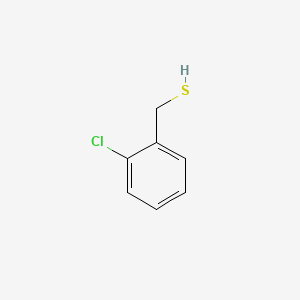

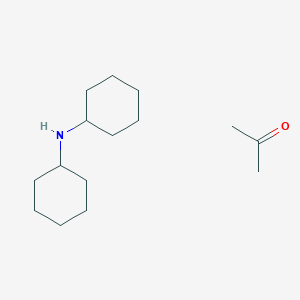

![molecular formula C18H11ClMnN2O6S B1580503 2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- CAS No. 5280-66-0](/img/structure/B1580503.png)

2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

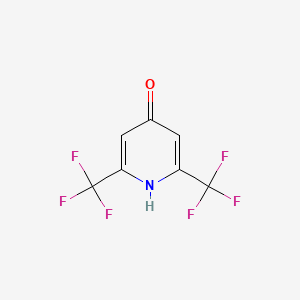

This compound is a derivative of 2-Naphthalenecarboxylic acid . It has a complex structure that includes a naphthalene ring, a carboxylic acid group, a chloro group, a methyl group, a sulfo group, and an azo group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of various functional groups. Unfortunately, the exact structure is not available in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it’s a derivative of 2-Naphthalenecarboxylic acid, which has a molecular weight of 172.1800 .Scientific Research Applications

Naphthalene Metabolites as Biomarkers

Research highlights the significance of naphthalene and its metabolites as vital biomarkers for assessing exposure to polycyclic aromatic hydrocarbons (PAHs). In occupational environments, especially those involving creosote and other PAH-rich work conditions, metabolites like 1,2-dihydroxynaphthalene (1,2-DHN) and naphthylmercapturic acid (1- and 2-NMA) have been proven to be effective in biomonitoring studies to characterize naphthalene exposure. These biomarkers showcase significant correlations, suggesting naphthalene as a common exposure source. Additionally, the urinary levels of these biomarkers are highly correlated with airborne levels of naphthalene, supporting their validity as exposure metrics (Klotz et al., 2018).

Implications in Human Health

Studies have elucidated the intricate relationship between naphthalene exposure and various health risks. For instance, maternal urinary metabolites of naphthalene, such as 2-hydroxynaphthalene, have been associated with adverse birth outcomes, hinting at its potential impact on fetal brain development and newborn health outcomes (Nie et al., 2018). Moreover, naphthalene exposure has been linked with cardiometabolic health risks, including obesity, metabolic syndrome, type 2 diabetes, hypertension, and dyslipidemia (Ranjbar et al., 2015).

Mechanism of Action

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- involves the coupling of 5-chloro-4-methyl-2-sulfophenyl diazonium salt with 2-naphthol followed by carboxylation of the resulting product.", "Starting Materials": [ "5-chloro-4-methyl-2-sulfophenylamine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "2-Naphthol", "Sodium bicarbonate", "Carbon dioxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Diazotization: 5-chloro-4-methyl-2-sulfophenylamine is diazotized with sodium nitrite and hydrochloric acid to form 5-chloro-4-methyl-2-sulfophenyl diazonium salt.", "Coupling: The diazonium salt is then coupled with 2-naphthol in the presence of sodium hydroxide to form the azo dye intermediate.", "Carboxylation: The azo dye intermediate is then carboxylated with carbon dioxide in the presence of sodium bicarbonate and sulfuric acid to form the final product, 2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-.", "Purification: The final product is purified by recrystallization from ethanol." ] } | |

CAS RN |

5280-66-0 |

Molecular Formula |

C18H11ClMnN2O6S |

Molecular Weight |

473.7 g/mol |

IUPAC Name |

2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate;manganese(2+) |

InChI |

InChI=1S/C18H13ClN2O6S.Mn/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |

InChI Key |

FXKOYCHIRMCIOR-UHFFFAOYSA-L |

SMILES |

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mn+2] |

Other CAS RN |

12688-94-7 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

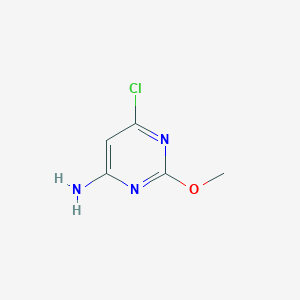

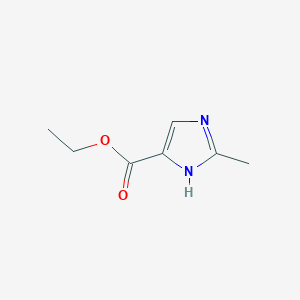

![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)